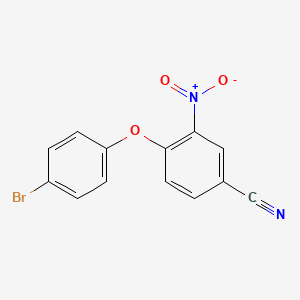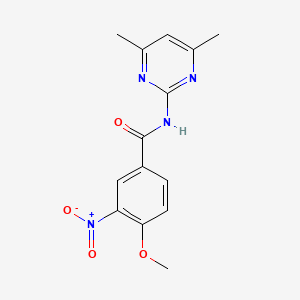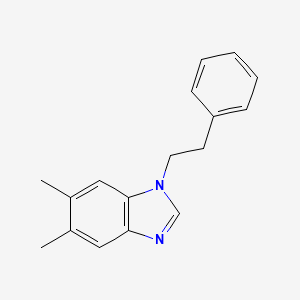
2,7-dichloro-4,8-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,7-dichloro-4,8-dimethylquinoline” is a chemical compound with the molecular formula C11H9Cl2N . It is also known by other names such as “4,7-Dichloro-2,8-dimethylquinoline” and "4,7-Dichloro-8-methylquinaldine" .
Molecular Structure Analysis
The molecular structure of “2,7-dichloro-4,8-dimethylquinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 2,7 positions with chlorine atoms and at the 4,8 positions with methyl groups .Chemical Reactions Analysis
While specific chemical reactions involving “2,7-dichloro-4,8-dimethylquinoline” are not available, it’s worth noting that in similar compounds like “4,7-Dichloroquinoline”, the chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Applications De Recherche Scientifique
Antimalarial Research
2,7-dichloro-4,8-dimethylquinoline has been studied as an intermediate in the synthesis of antimalarial drugs. Researchers explore its potential to inhibit the growth of Plasmodium parasites responsible for malaria. By understanding its mechanism of action and optimizing its structure, scientists aim to develop more effective antimalarial agents .
Medicinal Chemistry and Drug Development
As an intermediate compound, 2,7-dichloro-4,8-dimethylquinoline serves as a building block for designing novel drugs. Medicinal chemists modify its structure to create derivatives with improved pharmacological properties. These derivatives may target specific receptors, enzymes, or pathways, making them potential candidates for treating various diseases .
Agrochemicals and Pesticides
Researchers investigate the pesticidal properties of 2,7-dichloro-4,8-dimethylquinoline. It may act as an insecticide or fungicide, protecting crops from pests and pathogens. Understanding its mode of action and toxicity profile is crucial for developing environmentally friendly agrochemicals .
Photophysical Studies and Luminescent Materials
This compound exhibits interesting photophysical properties. Scientists explore its fluorescence behavior, quantum yield, and excited-state dynamics. Additionally, it can serve as a fluorophore in luminescent materials, such as OLEDs (organic light-emitting diodes) and sensors .
Material Science and Organic Electronics
2,7-dichloro-4,8-dimethylquinoline derivatives find applications in organic electronics. They may act as charge transport materials in organic field-effect transistors (OFETs) or as components in light-emitting devices. Researchers optimize their electronic properties for efficient device performance .
Coordination Chemistry and Metal Complexes
The quinoline ring system in this compound can coordinate with metal ions. Scientists explore its complexation behavior with transition metals, lanthanides, or actinides. These metal complexes may have catalytic, luminescent, or magnetic properties, contributing to fields like coordination chemistry and materials science .
Safety and Hazards
The safety data sheet for a similar compound, “4,7-Dichloro-2,8-dimethylquinoline”, indicates that it is toxic if swallowed and causes serious eye damage . It may also cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
2,7-dichloro-4,8-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFVDASRXQFAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloro-4,8-dimethylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)


![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)





![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)